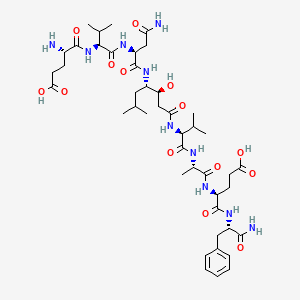
(4S,6S)-4-hydroxy-6-methyl-piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,6S)-4-hidroxi-6-metil-piperidin-2-ona es un compuesto orgánico quiral que pertenece a la clase de las piperidinonas. Se caracteriza por la presencia de un grupo hidroxilo en la posición 4 y un grupo metilo en la posición 6 del anillo de piperidinona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4S,6S)-4-hidroxi-6-metil-piperidin-2-ona se puede lograr a través de varias rutas sintéticas. Un método común involucra la ciclación de precursores apropiados bajo condiciones controladas. Por ejemplo, la ciclación de 4-hidroxi-6-metil-2-piperidona se puede llevar a cabo utilizando catalizadores ácidos o básicos para producir el compuesto deseado. Las condiciones de reacción típicamente implican temperaturas moderadas y solventes específicos para asegurar un alto rendimiento y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de (4S,6S)-4-hidroxi-6-metil-piperidin-2-ona puede implicar procesos más escalables como la síntesis de flujo continuo. Este método permite la producción eficiente de grandes cantidades del compuesto con calidad consistente. El uso de sistemas automatizados y técnicas avanzadas de purificación asegura que el producto final cumpla con los estándares requeridos para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de reacciones
(4S,6S)-4-hidroxi-6-metil-piperidin-2-ona experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: El compuesto se puede reducir para formar varios derivados con diferentes grupos funcionales.
Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales utilizando reactivos apropiados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio o el trióxido de cromo para la oxidación, y agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para la reducción. Las reacciones se llevan a cabo típicamente bajo temperaturas controladas y en solventes adecuados para asegurar alta eficiencia y selectividad.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir cetonas o aldehídos, mientras que la reducción puede producir varios alcoholes o aminas.
Aplicaciones Científicas De Investigación
(4S,6S)-4-hidroxi-6-metil-piperidin-2-ona tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: El compuesto se utiliza en la producción de varios productos químicos y materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de (4S,6S)-4-hidroxi-6-metil-piperidin-2-ona implica su interacción con objetivos y vías moleculares específicos. Los grupos hidroxilo y metilo en el anillo de piperidinona juegan un papel crucial en su afinidad de unión y selectividad hacia estos objetivos. El compuesto puede actuar como un inhibidor o modulador de enzimas, afectando varias vías bioquímicas y procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
(4S,6S)-6-metil-4-hidroxi-2-piperidona: Estructura similar pero diferentes grupos funcionales.
(4S,6S)-4-hidroxi-6-metil-2-piperidona: Estructura similar con variaciones en la posición de los grupos funcionales.
Unicidad
(4S,6S)-4-hidroxi-6-metil-piperidin-2-ona es único debido a su estereoquímica específica y grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su naturaleza quiral y la presencia de ambos grupos hidroxilo y metilo lo convierten en un compuesto versátil para diversas aplicaciones.
Propiedades
IUPAC Name |
4-hydroxy-6-methylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-2-5(8)3-6(9)7-4/h4-5,8H,2-3H2,1H3,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFYNUQTWXDGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(=O)N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
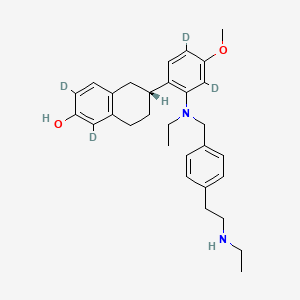

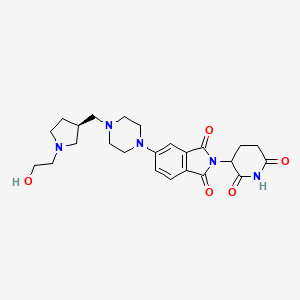
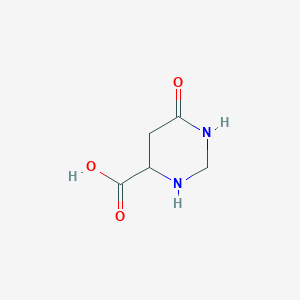
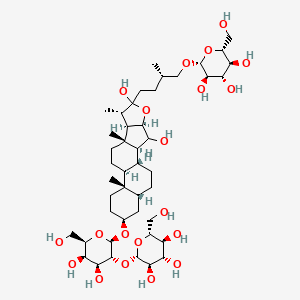
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylate](/img/structure/B12366424.png)
![3-[(2S,5S,8S,11S,14S,17S,20S,24E,32R)-32-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-20-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]-14-(3-amino-3-oxopropyl)-17-(cyclobutylmethyl)-5-[(4-hydroxyphenyl)methyl]-8-(1H-indol-3-ylmethyl)-11,20,32-trimethyl-3,6,9,12,15,18,33-heptaoxo-1,4,7,10,13,16,19-heptazacyclotritriacont-24-en-2-yl]propanoic acid](/img/structure/B12366428.png)
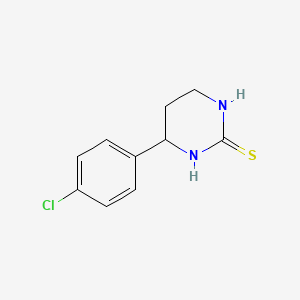
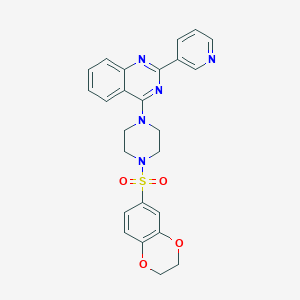

![(E)-N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12366436.png)
